H-Boroproline Pinacol Hydrochloride
Description
Historical Context and Significance of Boron in Organic Chemistry
The journey of boron in organic chemistry has evolved from early academic curiosities to a cornerstone of modern synthetic and medicinal chemistry. researchgate.net Initially, the utility of organoboranes was not widely recognized. However, the pioneering work in the 20th century on hydroboration and subsequent cross-coupling reactions revolutionized the field, demonstrating that organoboranes are versatile and valuable intermediates. Boron's ability to form stable covalent bonds with carbon, nitrogen, and oxygen, and to transition between sp2 and sp3 hybridization states, allows for a diverse range of chemical transformations. ingentaconnect.com This versatility has cemented boron's role in creating complex molecular architectures and has spurred the development of numerous boron-containing reagents and building blocks. mdpi.comfrontierspecialtychemicals.com The approval of several boronic acid-containing drugs by regulatory bodies like the FDA has further highlighted the immense impact of boron in medicinal chemistry. researchgate.net
Overview of Alpha-Aminoboronic Acids as Synthetic Intermediates and Probes
Alpha-aminoboronic acids are analogues of natural alpha-amino acids where the carboxylic acid group is replaced by a boronic acid (-B(OH)₂). This substitution imparts unique properties, making them potent inhibitors of certain serine proteases, as the boron atom can form a stable tetrahedral intermediate with the catalytic serine residue of the enzyme. The addition of a boron-containing moiety can significantly alter the chemical and biological profile of an amino acid. ingentaconnect.comnih.gov Consequently, borinic derivatives of α-amino acids have been extensively synthesized and investigated as potential therapeutic agents. nih.gov Their applications are diverse, ranging from enzyme inhibition to their use as carriers in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. mdpi.commdpi.com The development of these compounds continues to be an active area of research, with a focus on creating agents with high specificity and metabolic stability. researchgate.netmdpi.com
The Role of Pinacol (B44631) Esters as Protecting Groups and Reactive Handles for Boronic Acids
Boronic acids can be challenging to handle and purify due to their tendency to form cyclic anhydrides (boroxines) and their susceptibility to protodeboronation. frontierspecialtychemicals.comnih.gov To overcome these issues, the boronic acid group is often protected as a boronate ester. Pinacol esters (formed with pinacol, 2,3-dimethyl-2,3-butanediol) are the most commonly used protecting groups for this purpose. Alkyl pinacol boronic esters are generally stable, non-toxic, and commercially available, making them ideal for use in organic synthesis. rsc.org
Compared to free boronic acids, pinacol esters are less polar and generally easier to handle and purify via standard techniques like chromatography. frontierspecialtychemicals.comresearchgate.net This improved stability does not significantly diminish their reactivity; they remain excellent partners in a wide array of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. frontierspecialtychemicals.comnih.gov The pinacol ester serves as a "reactive handle," allowing for the controlled and efficient formation of carbon-carbon and carbon-heteroatom bonds, often in the late stages of complex molecule synthesis. nih.gov Recent research has also explored their use in creating glucose-responsive hydrogels for applications like controlled insulin (B600854) release. rsc.org
Structural Features and Chemical Reactivity of H-Boroproline Pinacol Hydrochloride within the Boron-Containing Amino Acid Landscape
This compound, also known as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Hydrochloride, is a chiral compound that combines the structural features of the amino acid proline with a pinacol-protected boronic acid. scbt.comalfa-chemistry.com It is supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents, facilitating easier handling in a laboratory setting. cymitquimica.com
Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 123948-28-7 | scbt.comalfa-chemistry.com |
| Molecular Formula | C₁₀H₂₀BNO₂·HCl | scbt.com |
| Molecular Weight | 233.54 g/mol | scbt.comalfa-chemistry.com |
| Alternate Names | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine Hydrochloride | scbt.comalfa-chemistry.com |
| InChI Key | KACPBWGBUOFTBL-UHFFFAOYSA-N | alfa-chemistry.comambeed.com |
The reactivity of this compound is dictated by its functional groups. The pyrrolidine (B122466) ring provides the core amino acid structure, while the C-B bond is the site of key transformations. The pinacol ester makes the compound suitable for cross-coupling reactions and can be hydrolyzed under specific conditions to reveal the free boronic acid. cymitquimica.comnih.gov Several synthetic strategies have been developed to access boroproline derivatives. These methods often focus on the stereoselective formation of the C-B bond or the construction of the pyrrolidine ring.
Key Reactions and Methodologies for the Synthesis of Boroproline Derivatives
| Synthetic Method | Description | Source(s) |
|---|---|---|
| Matteson Homologation | Involves the reaction of a dichloromethylboronic ester with a Grignard reagent, followed by displacement of the chlorides with an azide (B81097) and subsequent reduction and cyclization. A version of this was used for racemic boroproline synthesis via intramolecular C-N cyclization of a halogen-substituted α-aminoboronic ester. | rsc.org |
| Lithiation of N-Boc-pyrrolidine | Direct C-H borylation α to the nitrogen atom. Treatment of N-Boc-pyrrolidine with a strong base like sec-butyllithium (B1581126) generates an α-anionic species that reacts with a boron electrophile (e.g., trimethyl borate) to form the C-B bond. | rsc.org |
| Copper-Catalyzed Borylation | Asymmetric synthesis using copper(I)-catalyzed borylation of a chiral sulfinylimine precursor, followed by intramolecular cyclization to form the pyrrolidine ring. | rsc.org |
| Intramolecular Cyclization | A patented method involves the preparation of N-trimethylsilyl-boroProline pinacol from 4-bromo-1-chlorobutyl boronate pinacol, followed by treatment with HCl in dioxane to yield the final hydrochloride salt. | googleapis.com |
Scope and Contemporary Relevance of Research on this compound
Research involving this compound primarily focuses on its application in medicinal chemistry and synthetic methodology. It is recognized as a proline boronic acid analog and a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). scbt.comgoogleapis.com DPP-IV inhibitors are a class of drugs used in the management of type 2 diabetes. The ability of the boroproline moiety to mimic the transition state of the enzyme's natural substrate leads to its strong inhibitory activity. googleapis.com
Furthermore, this compound serves as a crucial building block for the synthesis of more complex dipeptidyl boronic acid inhibitors and other peptidomimetics. google.combac-lac.gc.ca Its protected boronic acid and free secondary amine allow for sequential coupling reactions, making it a versatile component in peptide synthesis. nih.govgoogleapis.com The ongoing interest in this compound is driven by the quest for more selective and potent enzyme inhibitors and the development of novel synthetic routes to access structurally complex and biologically active molecules. bac-lac.gc.ca
Structure
2D Structure
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8;/h8,12H,5-7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACPBWGBUOFTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747211 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123948-28-7 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving H Boroproline Pinacol Hydrochloride
Mechanistic Pathways of Pinacol (B44631) Ester Hydrolysis and Deprotection
The pinacol group serves as a common protecting group for the boronic acid moiety in H-Boroproline, enhancing its stability for purification and handling. nih.govchem-station.com The removal, or deprotection, of this group is a critical step to unmask the reactive boronic acid for further synthetic transformations. This process can be achieved through several mechanistic pathways.
Direct hydrolysis under acidic conditions is a fundamental method for the deprotection of pinacol boronate esters. chem-station.comacs.org The mechanism involves the protonation of one of the pinacol oxygen atoms, which increases the electrophilicity of the boron atom. A water molecule then acts as a nucleophile, attacking the electron-deficient boron center. This is followed by a series of proton transfers and the cleavage of the boron-oxygen bonds, ultimately releasing the free boronic acid and pinacol. While straightforward, this method can sometimes require harsh conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule. chem-station.comacs.org The rate of hydrolysis can be influenced by the pH of the solution and the electronic properties of substituents on the molecule. researchgate.net
Given the potential for harsh conditions in acid-catalyzed hydrolysis, several milder and alternative deprotection strategies have been developed. These methods offer greater functional group tolerance and often proceed under more benign conditions. nih.govacs.org
One common alternative is oxidative cleavage , typically employing sodium periodate (B1199274) (NaIO₄). nih.govresearchgate.net This method is effective for cleaving the pinacol diol released during hydrolysis, driving the equilibrium towards the deprotected boronic acid.
Another widely used strategy is a two-step transesterification-hydrolysis sequence. nih.govacs.org This involves reacting the pinacol ester with diethanolamine (B148213) (DEA), which forms a stable, tetracoordinate sp³-hybridized boron-DEA adduct that often precipitates from the reaction mixture, facilitating its isolation. acs.org This intermediate is then subjected to mild acidic hydrolysis to yield the final boronic acid. This protocol is noted for its efficiency, short reaction times, and tolerance of various functional groups. nih.govacs.org
A third approach involves the conversion of the pinacol ester into a potassium trifluoroborate salt by reacting it with potassium hydrogen fluoride (B91410) (KHF₂). vt.eduresearchgate.net These trifluoroborate salts are typically stable, crystalline solids that can be easily isolated. Subsequent hydrolysis with a base or treatment with trimethylsilyl (B98337) chloride then liberates the free boronic acid in high yield. researchgate.net
| Deprotection Strategy | Key Reagents | General Mechanism | Key Advantages |
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. HCl) | Protonation of pinacol oxygen, nucleophilic attack by H₂O, elimination of pinacol. chem-station.comacs.org | Simple, uses common reagents. |
| Oxidative Cleavage | NaIO₄, H₂O | Hydrolysis followed by oxidative cleavage of the resulting pinacol diol. nih.govresearchgate.net | Drives equilibrium to completion. |
| Transesterification/Hydrolysis | 1. Diethanolamine (DEA) 2. Mild Acid (e.g., 0.1M HCl) | Formation of a stable boron-DEA adduct, followed by mild acid hydrolysis. nih.govacs.org | High functional group tolerance, mild conditions, easy isolation. nih.gov |
| Trifluoroborate Formation | 1. KHF₂ 2. Base or TMSCl/H₂O | Conversion to a stable potassium trifluoroborate salt, followed by hydrolysis. vt.eduresearchgate.net | Forms stable, isolable intermediates; high final yields. researchgate.net |
Reaction Mechanisms in Carbon-Boron Bond Formation Relevant to H-Boroproline Pinacol Hydrochloride
The synthesis of this compound relies on the formation of a carbon-boron bond at a saturated carbon center (C(sp³)). Transition metal-catalyzed C(sp³)–H borylation has emerged as a powerful and direct method for creating these bonds, transforming readily available C-H bonds into versatile boronate esters. nih.govnih.gov
The direct borylation of C(sp³)–H bonds is a highly attractive synthetic strategy as it avoids the need for pre-functionalized starting materials. nih.gov The mechanism for this transformation is heavily dependent on the metal catalyst employed. For iridium-catalyzed systems, density functional theory (DFT) calculations have shown that the reaction often proceeds via the oxidative addition of the C–H bond to an active Ir(III) complex. rsc.org This is followed by a C–B reductive elimination step that forms the desired product. The regioselectivity of the borylation, a critical factor in complex molecules, is often governed by steric factors, with the catalyst preferentially attacking less hindered C-H bonds. rsc.org In palladium-catalyzed C(sp³)–H borylation, kinetic studies suggest that the C–H bond cleavage is often the rate-limiting step of the reaction. nih.gov Furthermore, metal-free, photo-induced radical-mediated borylations have been developed, which operate through a hydrogen atom transfer (HAT) mechanism, offering complementary regioselectivity. researchgate.netacs.org
The catalytic cycles for C–H borylation are distinct for different transition metals, typically involving changes in the metal's oxidation state.
Iridium (Ir) Catalysis: The most established systems for C–H borylation utilize iridium catalysts. The generally accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle . nih.govrsc.org The cycle is initiated by the formation of a catalytically active Ir(III)-tris(boryl) species from the precatalyst and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgnih.gov This complex then undergoes oxidative addition with a substrate's C–H bond to form a seven-coordinate Ir(V) hydride intermediate. The final steps are reductive elimination, which forges the C–B bond, and regeneration of the active Ir(III) catalyst. rsc.org
Palladium (Pd) Catalysis: Palladium-catalyzed C(sp³)–H borylation proceeds through a different mechanistic pathway, typically a Pd(II)/Pd(0) cycle . nih.gov This process is fundamentally different from the Ir- and Rh-catalyzed reactions. Mechanistic data supports a cycle where C-H activation or cleavage is the rate-determining step. nih.gov
Cobalt (Co) Catalysis: As a more earth-abundant and cost-effective alternative to precious metals, cobalt catalysts have been developed for C–H borylation. The proposed catalytic cycle for these systems involves a Co(I)/Co(III) redox couple . acs.org This pathway is distinct from the Ir(III)/Ir(V) cycle and is initiated by generating an electron-rich cobalt(I) center that is capable of activating C–H bonds. acs.org
| Catalytic System | Proposed Catalytic Cycle | Key Mechanistic Steps |
| Iridium (Ir) | Ir(III) ↔ Ir(V) | Formation of Ir(III)-tris(boryl) complex, oxidative addition of C-H bond, reductive elimination of C-B bond. nih.govrsc.org |
| Palladium (Pd) | Pd(II) ↔ Pd(0) | C-H bond cleavage as the rate-limiting step. nih.gov |
| Cobalt (Co) | Co(I) ↔ Co(III) | Generation of an electron-rich Co(I) center, C-H activation, C-B bond formation. acs.org |
Understanding the Lewis Acidity of the Boron Center in this compound
The boron atom in this compound, as in other boronic esters, is characteristically Lewis acidic. This property is fundamental to its reactivity. The boron atom is sp² hybridized and possesses a vacant p-orbital, making it an electron pair acceptor. vt.edu In aqueous solution, this allows it to accept a hydroxide (B78521) ion to form a tetrahedral, sp³-hybridized boronate anion. aablocks.com
Mechanistic Insights into Covalent Adduct Formation with Nucleophiles (e.g., hydroxyl, serine residues)
The reactivity of this compound is fundamentally centered on the electrophilic nature of its boron atom. This characteristic allows it to form reversible covalent adducts with nucleophiles, a process of significant interest in enzymology and medicinal chemistry. The primary nucleophiles of interest in biological systems are the hydroxyl groups of water, alcohols, diols, and crucially, the side chains of amino acid residues such as serine.
The formation of these adducts proceeds through a general mechanism applicable to boronic acids and their esters. The boron atom in this compound, once the pinacol protecting group is hydrolyzed, exists in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state. Both of these species are reactive towards nucleophiles, though their relative reactivity can be influenced by factors such as pH.
Interaction with Hydroxyl Groups (Diols)
The reaction between boronic acids and diols, such as the pinacol group protecting the boronic acid in the title compound, has been a subject of detailed mechanistic study. nih.govrsc.orgrsc.org In an aqueous environment, the hydrolysis of the pinacol ester is a prerequisite for its interaction with other nucleophiles. The general mechanism for the esterification of a boronic acid with a diol involves the formation of a cyclic boronic ester. rsc.org
The reaction kinetics are notably pH-dependent. The rate of ester formation is often observed to be maximal at a pH near the pKa of the boronic acid, a point where the concentrations of the acidic form and its conjugate base are optimal. rsc.org Computational studies have provided deeper insights into the transition states of these reactions, with calculated Gibbs energies of activation for the esterification between boric acid and an aliphatic diol being approximately 70 kJ mol⁻¹. rsc.org
Covalent Adduct Formation with Serine Residues
The interaction of boronic acids with serine residues, particularly within the active sites of serine proteases, is a cornerstone of their function as enzyme inhibitors. Boronic acids, including the active form of H-Boroproline, are recognized as potent inhibitors of this enzyme class because they act as transition-state analogs. nih.govmdpi.comcsic.es
The mechanism involves the nucleophilic attack of the hydroxyl group of the active-site serine on the electrophilic boron atom of the boronic acid. nih.gov This attack results in the formation of a stable, yet reversible, covalent bond, creating a tetrahedral adduct that mimics the geometry of the tetrahedral intermediate in the natural substrate hydrolysis pathway. nih.govcsic.es This adduct effectively "traps" the enzyme, blocking its catalytic activity. researchgate.net
The stability of this enzyme-inhibitor complex is further enhanced by a network of hydrogen bonds and van der Waals interactions within the enzyme's active site. nih.gov X-ray crystallography studies on complexes of serine proteases with peptide boronic acids have revealed the detailed atomic interactions, showing the covalent bond between the serine oxygen and the inhibitor's boron atom. nih.gov While the primary interaction is with the active-site serine, some studies have shown that adducts can also form with the active-site histidine, or even engage in dicovalent or tricovalent interactions with multiple residues, such as serine and lysine (B10760008). nih.govnih.gov
The inhibitory potency of boronic acids against serine proteases is often quantified by the inhibition constant (Kᵢ). The following table presents representative data on the interaction of various boronic acids with serine proteases, illustrating the general principles of their inhibitory mechanism.
| Boronic Acid Derivative | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Mechanistic Notes |
| N-tert-butyloxycarbonylalanylprolylvaline boronic acid | α-Lytic Protease | Kᵢ = 0.35 nM | Forms a covalent, nearly tetrahedral adduct with the active-site serine. nih.gov |
| Peptide Boronic Acids | Flaviviral Proteases | ~1000-fold increased affinity over amide congeners | Covalent reversible inhibition. mdpi.com |
| Arylboronic Acids | Subtilisin and Chymotrypsin | Strongly pH-dependent | Inhibition is due to electron-pair donation from the active site histidine to the bound inhibitor. researchgate.net |
| 3-(dihydroxyboryl)benzoic acid | D,D-carboxypeptidase R39 | IC₅₀ = 400 µM | Aromatic boronic acid inhibitors of a penicillin-binding protein, which is mechanistically related to serine proteases. researchgate.net |
This table presents data for various boronic acids to illustrate the general mechanism and is not specific to this compound itself.
The pinacol ester of a boronic acid, such as in this compound, is generally considered a prodrug form. In aqueous assay conditions, it is expected to hydrolyze to the free boronic acid, which is the species that then engages in covalent adduct formation with the serine residue of the target enzyme. researchgate.net
Applications of H Boroproline Pinacol Hydrochloride in Complex Molecular Synthesis
H-Boroproline Pinacol (B44631) Hydrochloride as a Building Block in Peptide Synthesis
The incorporation of boron-containing amino acid analogues into peptides is a key strategy for developing therapeutic agents, particularly enzyme inhibitors. H-Boroproline Pinacol Hydrochloride, as a proline analogue, is instrumental in this area. The boronic acid moiety is a bioisostere for the carboxylic acid group and can form reversible covalent bonds with active site residues of target enzymes. nih.gov
This compound is a crucial precursor for the synthesis of boropeptides and peptidomimetics, which are peptides where one or more amino acid residues are replaced by mimics. Boroproline-based dipeptidyl boronic acids are among the most potent known inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov The synthesis involves coupling the boroproline moiety with other amino acids to create dipeptides that exhibit significant inhibitory activity. nih.gov These peptide boronic acids have been extensively developed as potent inhibitors against serine proteases, where the boron atom interacts with the nucleophilic serine residue in the enzyme's active site. nih.gov
A diversity-oriented synthesis strategy allows for the creation of a wide variety of peptide-boronic acids. This approach involves converting standard Fmoc-protected amino acids into their corresponding boron analogues, which can then be used in solid-phase peptide synthesis to build diverse peptide sequences. rsc.org This methodology facilitates the creation of hybrid molecules with significant potential in medicinal chemistry and structural biology. rsc.org
The synthesis of boroproline-containing peptides leverages established methods of peptide chemistry, often adapted for the unique properties of the boronic acid group. A common strategy involves the coupling of the N-terminal protected amino acid with the this compound. Chemical synthesis of dipeptides typically follows four main steps: protection of functional groups, activation of the free carboxyl group, formation of the peptide bond, and subsequent deprotection. nih.gov
In the synthesis of 4-substituted boroProline dipeptides, various substitutions were introduced at the 4-position of the proline ring both regioselectively and stereoselectively before incorporation into the dipeptide structure. nih.gov More advanced techniques like "proline editing" can also be applied. This method involves synthesizing a peptide with a hydroxyproline (B1673980) residue using standard solid-phase techniques, followed by the orthogonal removal of a protecting group and selective modification of the hydroxyl group to generate the desired substituted proline derivative within the peptide chain. nih.gov
Table 1: Examples of Synthesized Boroproline-Containing Dipeptide Inhibitors
| Compound | Structure | Target Enzyme(s) | Key Finding |
|---|---|---|---|
| Arg-(4S)-boroHyp | Arginine coupled with (4S)-hydroxy-boroproline | DPP-IV, DPP8, DPP9 | The most potent inhibitor of DPP-IV, DPP8, and DPP9 in the studied series. nih.gov |
Utilization in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The boronic acid pinacol ester group in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and broad applicability. nih.govresearchgate.net The pinacol ester provides stability, allowing the compound to be handled easily, purified by chromatography, and stored, while still being reactive enough to participate directly in coupling reactions. chem-station.comorganic-chemistry.org
The Suzuki-Miyaura reaction's advantages include mild reaction conditions, low toxicity of boron reagents, and tolerance of a wide array of functional groups. researchgate.netacs.org While the proline portion of the molecule is not the primary reactive site in these couplings, its presence offers opportunities to create complex, functionalized proline derivatives by forming a new C-C bond at a pre-functionalized position on the ring or on an attached substituent.
A significant advantage of the Suzuki-Miyaura coupling is its compatibility with a diverse range of functional groups, which is crucial when dealing with complex molecules like amino acid derivatives. acs.org Functional groups that are generally well-tolerated include esters, ketones, nitro groups, and even other halides like chlorides. acs.orgrsc.org This tolerance minimizes the need for extensive use of protecting groups, streamlining synthetic pathways. researchgate.net
The pinacol ester itself is a robust protecting group for the boronic acid. chem-station.com It is stable under a variety of conditions, including column purification, but can be challenging to hydrolyze if the free boronic acid is required. chem-station.comorganic-chemistry.org However, for Suzuki-Miyaura coupling, the pinacol ester can often be used directly without prior hydrolysis. organic-chemistry.orged.ac.uk
Table 2: Functional Group Tolerance in Suzuki-Miyaura Reactions with Boronic Esters
| Functional Group | Compatibility | Notes |
|---|---|---|
| Esters | High | Generally stable under typical Suzuki-Miyaura conditions. |
| Ketones | High | Tolerated in reactions with alkyl pinacol boronic esters. acs.org |
| Nitro Groups | High | Electron-deficient chlorobenzene (B131634) analogues with nitro groups transform efficiently. acs.org |
| Halides (Cl, Br, I) | Moderate to High | Can be present on the boronic ester coupling partner or act as the other coupling partner. acs.orgrsc.org |
| Olefins / Alkenes | High | Distal olefins are compatible with the reaction conditions. acs.org |
Achieving high regioselectivity and stereocontrol is paramount in the synthesis of complex, biologically active molecules. In cross-coupling reactions, the outcome is heavily influenced by the choice of catalyst, ligands, and reaction conditions.
Regioselectivity: In substrates with multiple potential reaction sites, such as polyhalogenated aromatics, the choice of catalyst and conditions can allow for selective coupling at a specific position. acs.org For instance, in reactions involving secondary allylic boronic esters, the regioselectivity of the C-C bond formation is largely dictated by the substitution pattern of the olefin. rsc.org
Stereocontrol: The stereochemical outcome of Suzuki-Miyaura reactions can be controlled by the choice of palladium catalyst and its associated ligands. For example, in the coupling of (Z)-β-enamido triflates with arylboronic acids, using a Pd(PPh₃)₄ catalyst leads to retention of the double bond configuration, whereas a Pd(dppf)Cl₂ catalyst can lead to inversion of configuration. beilstein-journals.org In iridium-catalyzed cross-couplings of enantioenriched boronic esters with allylic carbonates, the reaction proceeds with high stereoselectivity through an outer-sphere pathway. acs.org This level of control is essential for synthesizing molecules with specific three-dimensional structures.
Development of Advanced Synthetic Reagents from this compound
This compound is not merely a component in a final molecule but also a foundational reagent for the development of more advanced synthetic intermediates. By utilizing the synthetic handles of its structure—the secondary amine and the boronic ester—chemists can generate a new library of sophisticated reagents.
For example, after incorporation into a dipeptide, the resulting boroproline-containing dipeptide itself becomes an advanced reagent: a highly specific enzyme inhibitor. nih.gov Similarly, subjecting the boronic ester to a Suzuki-Miyaura coupling reaction with a functionalized aryl halide transforms the simple proline derivative into a complex, poly-functional molecule. This new molecule can then serve as an advanced building block for subsequent synthetic steps, such as further peptide couplings or other transformations. The products from these reactions, such as enantiomerically-enriched alcohols containing a Bpin group, can be further functionalized through subsequent Pd-catalyzed coupling reactions, demonstrating a complementary and powerful synthetic strategy. rsc.org
Probing Biochemical Pathways through Mechanistic Studies with this compound
This compound, a proline boronic acid analog, serves as a critical tool in the detailed investigation of biochemical pathways. scbt.com Its unique chemical properties, particularly the electrophilic nature of the boron atom, allow it to act as a potent and specific inhibitor of certain enzymes, such as dipeptidyl peptidase IV. scbt.comnih.govnih.gov This inhibitory action is not merely a blockade of function but a sophisticated method for probing the intricate mechanics of enzyme-ligand interactions at a molecular level. By functioning as a transition-state analog, it provides a stable model for studying otherwise transient biochemical states, thereby enabling researchers to elucidate complex enzymatic mechanisms and design targeted chemical probes to explore protein function within cellular networks.
Elucidation of Enzyme-Ligand Interactions at the Molecular Level
The core of this compound's utility in mechanistic studies lies in its ability to form stable, reversible covalent bonds with key amino acid residues within an enzyme's active site. nih.govrsc.org The boron atom, possessing a vacant p-orbital, acts as a strong Lewis acid, readily accepting a pair of electrons from nucleophilic residues like the hydroxyl group of serine, which is common in the active sites of proteases. nih.govmdpi.com
This interaction typically follows a two-step mechanism:
Non-covalent complex formation: The inhibitor first binds to the enzyme's active site through non-covalent interactions, governed by molecular recognition between the proline structure of the inhibitor and the enzyme's binding pocket. nih.gov
Covalent bond formation: Following initial binding, the boron atom is precisely positioned to be attacked by a nucleophilic residue, such as the serine in the catalytic triad (B1167595) of a serine protease. nih.gov This forms a tetrahedral boronate adduct, a stable structure that mimics the enzyme's natural transition state during substrate hydrolysis. nih.gov
This stable complex effectively traps the enzyme, allowing for detailed structural and functional analysis through techniques like X-ray crystallography and molecular modeling. nih.govumpr.ac.id These studies provide high-resolution snapshots of the active site, revealing the precise orientation of the inhibitor and the key intermolecular forces—such as hydrogen bonds and hydrophobic interactions—that govern binding specificity. For instance, in studies of dipeptidyl peptidase IV (DPP-IV), proline-boronic acid inhibitors have demonstrated the importance of the (R)-stereoisomer of the boroproline moiety for potent inhibition, highlighting the strict stereochemical requirements of the enzyme's active site. nih.gov
| Interaction Type | Description | Key Enzyme Residues | Significance in Mechanistic Studies |
|---|---|---|---|
| Covalent Adduct Formation | The electrophilic boron atom forms a reversible covalent bond with a nucleophilic residue in the enzyme's active site. | Serine, Threonine | Creates a stable transition-state analog, allowing for structural characterization of the enzyme-inhibitor complex. nih.govnih.gov |
| Hydrogen Bonding | The inhibitor's functional groups (e.g., hydroxyls on the boronic acid, amide backbone) form hydrogen bonds with the enzyme. | Histidine, Glycine, Aspartate | Contributes to the binding affinity and specificity of the inhibitor, helping to orient it correctly within the active site. biorxiv.org |
| Hydrophobic Interactions | The pyrrolidine (B122466) ring of the boroproline structure interacts with nonpolar pockets within the enzyme's active site. | Tyrosine, Tryptophan | Enhances binding affinity and can influence selectivity for the target enzyme over other related proteins. mdpi.com |
| Dative N-B Bond | In some cases, a dative bond can form between the boron atom and a nearby nitrogen atom, such as from a lysine (B10760008) residue, further stabilizing the complex. | Lysine | Represents an alternative or additional mechanism of inhibition that can be explored to understand enzyme function. nih.gov |
Design of Chemical Probes for Protein Function Studies
The principles that make this compound an effective enzyme inhibitor also make it an excellent scaffold for the design of chemical probes. nih.gov These probes are engineered molecules that allow for the detection, visualization, and functional analysis of proteins and other biomolecules within their native biological context. researchgate.netfrontiersin.org The boronic acid moiety serves as a versatile "warhead" that can be attached to various reporter groups, such as fluorophores or affinity tags. rsc.org
The design of these probes leverages the specific and reversible covalent-binding properties of the boronic acid. nih.gov A common strategy involves linking the boronic acid to a fluorescent molecule in such a way that the fluorescence is quenched or altered. When the probe binds to its target enzyme, the change in the chemical environment around the boron atom—from a trigonal planar sp2 hybridization to a tetrahedral sp3 hybridization—can trigger a conformational change that restores or shifts the fluorescence. rsc.org This "turn-on" fluorescence provides a direct and sensitive readout of enzyme activity.
Boronate-based probes have been successfully developed for a range of biological targets, including reactive oxygen species (ROS) like hydrogen peroxide, and saccharides. rsc.orgfrontiersin.org By modifying the proline scaffold of this compound, researchers can fine-tune the probe's specificity for different enzymes. This modular approach allows for the creation of a diverse toolkit of chemical probes to investigate the roles of specific enzymes in complex cellular processes, such as signal transduction and metabolic regulation. frontiersin.org
| Probe Component | Function | Design Consideration | Example Application |
|---|---|---|---|
| Boronic Acid "Warhead" | Binds to the target protein or analyte through reversible covalent interactions. | The structure (e.g., proline-based) is chosen to confer specificity for the target enzyme or protein. nih.gov | Targeting serine proteases or proteins with accessible diol groups. nih.gov |
| Reporter Group | Provides a detectable signal (e.g., fluorescence, luminescence) upon binding. | The reporter's photophysical properties should be sensitive to the change in the boron atom's hybridization state upon binding. rsc.org | Fluorescent probes that "turn on" to visualize enzyme activity in living cells. frontiersin.org |
| Linker | Connects the warhead to the reporter group. | The linker's length and flexibility are optimized to ensure that binding of the warhead triggers the desired change in the reporter group without steric hindrance. | Flexible alkyl or PEG linkers are often used to allow for optimal positioning. |
| Targeting Moiety | Directs the probe to a specific subcellular location (e.g., mitochondria, nucleus). | A specific peptide sequence or small molecule known to accumulate in a particular organelle is incorporated into the probe's structure. | Probes designed to specifically measure hydrogen peroxide levels within mitochondria. frontiersin.org |
Advanced Catalysis and Asymmetric Transformations Utilizing Boroproline Derivatives
H-Boroproline Pinacol (B44631) Hydrochloride as a Chiral Auxiliary or Ligand Precursor
H-Boroproline pinacol hydrochloride serves as a valuable precursor in the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. nih.govsigmaaldrich.com Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. nih.govsigmaaldrich.com Once the desired transformation is complete, the auxiliary can be removed and often recycled. sigmaaldrich.com The inherent chirality of the proline ring in this compound, derived from a natural amino acid, makes it an excellent scaffold for creating these powerful tools in asymmetric synthesis. nih.gov
The pinacolato group attached to the boron atom can be readily substituted, allowing for the synthesis of a diverse range of boroproline-based ligands. These ligands can then be coordinated to metal centers to generate chiral Lewis acid catalysts. The steric and electronic properties of these catalysts can be fine-tuned by modifying the substituents on the boron atom and the proline ring, enabling a high degree of control over the enantioselectivity of various transformations.
Design and Application of H-Boroproline-Based Bifunctional Catalystsdur.ac.uk
Bifunctional catalysts, which possess two distinct catalytic sites that act in a cooperative manner, have garnered significant interest due to their potential to mimic the efficiency of enzymes. H-boroproline derivatives are particularly well-suited for the design of such catalysts, combining a Lewis acidic boron center and a Brønsted basic amine functionality within the same molecule. dur.ac.ukwiley-vch.de
Enamine Catalysis Principles with Boron Involvementdur.ac.uk
Enamine catalysis is a powerful strategy in asymmetric synthesis where a chiral secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. mdpi.com Proline and its derivatives are classic catalysts for enamine-mediated reactions. nih.gov
In H-boroproline-based systems, the pyrrolidine (B122466) nitrogen can participate in enamine formation, while the boronic acid moiety can act as a Lewis acid to activate the electrophile. dur.ac.uknih.gov This dual activation strategy can lead to enhanced reactivity and stereoselectivity. nih.gov The proximity of the Lewis acidic boron center to the enamine can help to organize the transition state, leading to a high degree of stereocontrol.
Cooperative Lewis Acid/Brønsted Acid Catalysisdur.ac.ukwiley-vch.de
The boronic acid group in H-boroproline derivatives can also participate in cooperative catalysis with a Brønsted acid. nih.govrsc.orgbeilstein-journals.org In these systems, the boronic acid can act as a Lewis acid to activate a substrate, while a Brønsted acid co-catalyst can protonate and activate another reactant or intermediate. nih.govrsc.orgbeilstein-journals.org This cooperative activation can enable transformations that are difficult to achieve with a single catalyst. For instance, in certain aldol (B89426) reactions, a chiral aminoboronic acid was shown to combine enamine catalysis with Lewis acid catalysis from the boronic acid system, resulting in high yields and significant enantioselectivity. nih.gov
The development of dual catalyst systems, such as those combining a BINOL-phosphoric acid (a Brønsted acid) and a Lewis acid, has enabled reactions like the addition of diazoacetate to benzocyclic acetals. nih.gov This highlights the potential for designing complex catalytic systems where boroproline derivatives could play a key role.
Asymmetric Hydroboration and Borylation Reactions Mediated by Boroproline Analoguespsu.edursc.org
Asymmetric hydroboration and borylation are fundamental reactions for the synthesis of chiral organoboranes, which are versatile intermediates in organic synthesis. psu.edunih.gov These reactions involve the addition of a boron-hydrogen or a boron-boron bond across a double or triple bond. The use of chiral ligands to control the stereochemistry of these additions is a well-established strategy. psu.edumakingmolecules.com
While the direct use of this compound as a ligand in these reactions is less common, its derivatives can be employed to create chiral environments for metal-catalyzed hydroboration and borylation reactions. psu.edursc.org The principles of asymmetric hydroboration often rely on steric hindrance to direct the approach of the hydroborating agent to one face of the alkene. makingmolecules.com Chiral ligands derived from boroproline can create a well-defined chiral pocket around the metal center, influencing the facial selectivity of the addition.
For instance, rhodium-catalyzed asymmetric hydroboration has been successfully used to prepare chiral tertiary boronic esters from allylic phosphonates with high enantioselectivity. nih.gov The synthesis of α-aminoboronic acid derivatives can be achieved through the stereoselective borylation of chiral sulfinylimines, demonstrating a substrate-controlled approach. rsc.orgcsic.es
Kinetic Resolution Strategies in the Synthesis of Boroproline Derivativesdur.ac.ukrsc.org
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. rsc.orgprinceton.edu This strategy can be applied to the synthesis of enantiomerically pure boroproline derivatives. dur.ac.uknih.gov
For example, a racemic mixture of a boroproline precursor could be subjected to a reaction catalyzed by a chiral catalyst that selectively transforms one enantiomer into a new product, leaving the other enantiomer unreacted. rsc.orgprinceton.edu Subsequent separation of the product and the unreacted starting material would provide access to both enantiomers of the boroproline derivative. Dynamic kinetic resolution (DKR) is an even more powerful approach where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. princeton.edunih.gov The application of chiral amino-boronic acids in the kinetic resolution of racemic amines through direct amide formation has shown promising levels of enantioselectivity. dur.ac.uk
The synthesis of substituted pyrrolidines, which are structurally related to boroproline, often employs kinetic resolution as a key step to obtain enantiomerically pure compounds. rsc.org These methodologies could potentially be adapted for the synthesis of chiral boroproline derivatives.
Theoretical and Computational Studies of H Boroproline Pinacol Hydrochloride
Conformational Analysis and Stereochemical Characterization
Computational methods are crucial for exploring the conformational landscape and stereochemical features of H-Boroproline Pinacol (B44631) Hydrochloride. The stereochemistry of the pyrrolidine (B122466) ring and the boron center dictates the molecule's three-dimensional shape, which is fundamental to its interaction with biological targets.
Conformational analysis studies typically employ quantum mechanics methods, such as Density Functional Theory (DFT), to calculate the relative energies of different spatial arrangements (conformers). For the pyrrolidine ring, envelope and twisted conformations are analyzed to determine the most stable geometries. The stereochemistry of the compound allows for specific spatial arrangements that enhance its binding effectiveness.
In related boroproline analogues, X-ray diffraction analysis has been used to definitively assign the absolute configuration of stereogenic centers, providing experimental validation for computational models. Theoretical calculations on related bifunctional aminoboronate catalysts have highlighted the importance of nonbonded interactions, such as C-H---O hydrogen bonds, in stabilizing specific transition state structures, which in turn influences stereochemical outcomes in catalyzed reactions.
Table 1: Key Aspects of Stereochemical and Conformational Analysis
| Feature | Description | Relevance |
| Pyrrolidine Ring Pucker | Analysis of envelope and twist conformations to identify low-energy structures. | Determines the spatial orientation of substituents and accessibility of the boron center. |
| Absolute Configuration | The specific (R) or (S) configuration at the chiral carbon alpha to the boron atom. | Crucial for stereospecific interactions with chiral environments like enzyme active sites. |
| Rotational Barriers | Energy required to rotate around key single bonds, such as the C-B bond. | Influences the dynamic behavior and conformational flexibility of the molecule in solution. |
| Intramolecular Interactions | Non-covalent interactions (e.g., hydrogen bonds) that stabilize certain conformers. | Can pre-organize the molecule for binding or reaction. |
Electronic Structure and Bonding Properties of the Boron Center
The boron atom is the central feature of H-Boroproline Pinacol Hydrochloride's reactivity. In its neutral, trivalent state, the boron center is sp²-hybridized, resulting in a trigonal planar geometry. This configuration leaves a vacant p-orbital perpendicular to the plane of its substituents, rendering the boron atom highly electrophilic and a strong Lewis acid.
This electron-deficient nature is fundamental to its mechanism of action as an enzyme inhibitor. The boron atom can readily accept a pair of electrons from a nucleophilic residue, such as the hydroxyl group of a serine in a protease active site, to form a stable, tetrahedral boronate adduct. This adduct often mimics the transition state of the enzyme-catalyzed reaction, leading to potent inhibition.
Computational studies, particularly quantum chemical calculations, are used to quantify the electronic properties of the boron center.
Mulliken and Natural Population Analysis (NPA): These calculations determine the partial atomic charges, confirming the high positive charge on the boron atom and its electrophilicity.
Frontier Molecular Orbital (FMO) Analysis: The energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO), which is typically centered on the boron's p-orbital, are analyzed. A low-lying LUMO indicates high susceptibility to nucleophilic attack. Studies on related organoboron compounds have shown that electronic effects arising from orbital overlap and the energies of these vacant orbitals are key to understanding reactivity.
The pinacol ester group serves as a protecting group that modulates the Lewis acidity of the boron. While protected, the reactivity is tempered. Hydrolysis, often occurring in situ, releases the more reactive boronic acid.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the detailed mechanisms of reactions involving boronic acids. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, characterizing intermediates and, most importantly, transition states.
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been employed to study the covalent inhibition of enzymes by boronic acids. In these models, the reacting species (the boronic acid and the enzyme's active site residues) are treated with high-level quantum mechanics, while the surrounding protein and solvent are modeled using classical molecular mechanics. This approach provides a detailed picture of the bond-forming and bond-breaking processes.
For example, the mechanism of serine protease inhibition involves:
Non-covalent complex formation: The inhibitor first docks into the active site.
Nucleophilic attack: The catalytic serine's hydroxyl group attacks the electrophilic boron atom.
Proton transfer: A proton is transferred, often to a nearby lysine (B10760008) or histidine residue, facilitating the formation of the covalent tetrahedral adduct.
DFT calculations have been used to model the catalytic cycle of related homoboroproline catalysts in asymmetric Michael additions. These studies proposed a remarkable 10-membered ring transition state, where the boronic acid function acts as a Lewis acid to chelate and activate the substrate, while the amine part forms an enamine to act as the nucleophile. The relative energies of the different possible transition states (e.g., Re-anti, Si-syn) determine the reaction
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes to H-Boroproline Pinacol (B44631) Hydrochloride and its Analogues
The synthesis of α-aminoboronic acids, including boroproline derivatives, is a field of active research, driven by the significant biological and chemical properties of these compounds. rsc.orgscispace.com The preparation of these molecules presents challenges due to the reactivity of the carbon-boron bond and the need for stereocontrol. rsc.org
A key established method is the Matteson asymmetric homologation of chiral pinanediol boronic esters, which utilizes dichloromethyllithium to introduce the α-amino group stereoselectively. scispace.com An alternative route involves the intramolecular C-N cyclization of a halogen-substituted α-aminoboronic ester to assemble the pyrrolidine (B122466) ring. researchgate.net A specific synthesis for H-Boroproline-pinacol•HCl has been documented, starting from N-trimethylsilyl-boroProline pinacol, which is then treated with HCl in dioxane. googleapis.com
Future research is focused on developing more efficient, scalable, and versatile synthetic pathways. One promising area is the use of transition metal-catalyzed reactions. For instance, copper-catalyzed borylation of imines has emerged as a powerful method for creating α-aminoboronic acid derivatives. rsc.orgcsic.es Rhodium-based catalytic systems have also been explored for the selective borylation of N-adjacent C(sp³)–H bonds in amides and ureas, suggesting potential for direct C-H functionalization routes to boroproline precursors. rsc.orgcsic.es The development of solid-phase synthesis strategies is also crucial, as it facilitates the rapid generation of diverse peptide-boronic acids for various applications. rsc.orgrsc.org
| Synthetic Strategy | Description | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Matteson Homologation | Stereoselective synthesis from chiral pinanediol boronic esters. | Dichloromethyllithium, ZnCl₂ | scispace.com |
| Intramolecular Cyclization | Forms the pyrrolidine ring from a linear halogen-substituted α-aminoboronic ester. | Base-mediated cyclization | researchgate.net |
| Copper-Catalyzed Borylation | Nucleophilic boryl addition to imines, including chiral sulfinylimines, to create the C-B bond. | Copper(I) or Copper(II) complexes, Diboron (B99234) reagents (e.g., B₂pin₂) | rsc.orgcsic.es |
| Decarboxylative Borylation | A potential but challenging route involving the conversion of carboxylic acids to their boron counterparts. | Nickel or Copper catalysts | researchgate.netbac-lac.gc.ca |
| Direct C-H Borylation | Selective borylation of N-adjacent C(sp³)–H bonds. | Rhodium complexes with silica-supported phosphine (B1218219) ligands | rsc.orgcsic.es |
Exploration of New Catalytic Systems Utilizing Boroproline-Based Structures
While much research focuses on the synthesis of boroproline, an emerging frontier is the use of boroproline-based structures within catalytic systems. Boronic acids are known to be versatile catalysts for various organic transformations. acs.orgnih.gov The incorporation of boron-containing non-canonical amino acids into protein scaffolds has led to the creation of "designer enzymes" with new-to-nature catalytic activities. nih.govacs.orgthieme-connect.com
For example, researchers have incorporated para-boronophenylalanine (pBoF) into protein scaffolds like LmrR and RamR to catalyze reactions such as kinetic resolutions and Friedel-Crafts alkylations. acs.orgnih.gov In these designer enzymes, the boronic acid residue acts as a Lewis acid or forms a hybrid catalytic dyad with a nearby amino acid (like lysine) to enable unique reaction mechanisms, such as hydroxide (B78521) transfer. acs.orgacs.org
Future exploration could involve genetically encoding boroproline or its analogues into similar protein scaffolds. The rigid, cyclic structure of boroproline could impose unique conformational constraints within an active site, potentially leading to novel reactivity and stereoselectivity that differs from acyclic boron-containing amino acids. The development of such artificial enzymes could unlock stereocontrolled methodologies for transformations not seen in nature. thieme-connect.comesrf.fr
Integration of H-Boroproline Pinacol Hydrochloride into Supramolecular Assemblies
Supramolecular chemistry, which involves the self-assembly of molecules through non-covalent interactions, offers a platform for creating functional materials. rsc.org Boronic acids are particularly valuable in this field due to their ability to form reversible covalent bonds with diols, a feature widely used for molecular recognition. rsc.orgnih.gov
This compound can serve as a bifunctional building block for supramolecular structures. The boronic acid moiety (after deprotection of the pinacol ester) can act as a recognition site, while the amino acid backbone can participate in hydrogen bonding and peptide-like assembly. This opens up possibilities for creating advanced materials:
Sugar-Responsive Gels: Boronic acid-based gelators can undergo a gel-sol transition in the presence of specific sugars, forming the basis for stimuli-responsive materials. rsc.org Boroproline-containing peptides could be designed as low molecular weight gelators that respond to saccharides.
Functionalized Nanoparticles: Boronic acid-functionalized metal nanoparticles have been used for spectroscopic sensing, where the aggregation of nanoparticles is modulated by the presence of sugars. rsc.org
Porphyrin-Based Sensors: Porphyrin derivatives bearing boronic acid groups have been designed for the selective binding of guests like glucose-6-phosphate and dihydroxyphenylalanine (DOPA) through a two-point interaction. rsc.org
Covalent Organic Frameworks (COFs): Boronic acids are key building blocks for the synthesis of COFs, which are porous crystalline polymers with applications in materials science. researchgate.net The integration of a chiral scaffold like boroproline could lead to the development of chiral COFs with unique properties.
Advanced Methodologies for Boron-Containing Amino Acid Diversification
To fully explore the potential of boroproline-based structures, methods for creating diverse libraries of analogues are essential. Diversity-oriented synthesis allows for the rapid generation of complex molecules from simple building blocks. rsc.org
A significant advancement is the development of N-Fmoc-protected α-aminoboronic acids as versatile building blocks for solid-phase peptide synthesis. rsc.orgrsc.orgresearchgate.net This strategy allows for the straightforward conversion of the 20 proteinogenic amino acids into their corresponding boron analogues, which can then be incorporated into peptide sequences to create a vast diversity of peptide-boronic acids (PBAs) in high purity. rsc.orgresearchgate.net
Another powerful technique is the use of multi-component reactions, such as the Ugi four-component reaction (Ugi-4CR). Researchers have used boron-containing primary amines as inputs for Ugi-4CR to generate peptoid boronate esters. mdpi.com The resulting structures can be further diversified through subsequent reactions like palladium-mediated Suzuki cross-coupling, providing a platform to evaluate how side-chain modifications influence the properties of the final molecule. mdpi.com These methodologies are critical for exploring structure-activity relationships in catalysis, materials science, and chemical sensing.
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| Solid-Phase Synthesis with Fmoc-Building Blocks | Stepwise synthesis of peptide-boronic acids on a solid support using protected boron-containing amino acid analogues. | High purity, suitable for automation, allows creation of diverse peptide sequences. | rsc.orgrsc.orgresearchgate.net |
| Ugi Four-Component Reaction (Ugi-4CR) | A one-pot reaction combining a primary amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to create peptoid structures. | Rapid generation of molecular complexity from simple starting materials. | mdpi.com |
| Post-Synthesis Modification | Further functionalization of a synthesized boronic acid-containing scaffold. | Enables late-stage diversification, for example via Suzuki cross-coupling on an arylboronate ester. | mdpi.com |
| Acylation of Amino Group | Coupling of various carboxylic acids to the nitrogen of the boroproline ring to create amide linkages. | A straightforward method to introduce a variety of side chains. | nih.gov |
Role of Boroproline Scaffolds in Material Science and Chemical Sensing (excluding biological sensing applications)
The unique properties of boron-containing compounds are finding increasing application in material science and chemical sensing. researchgate.netresearchgate.net While boronic acid-based sensors are well-known for detecting biological molecules like glucose, their utility extends to non-biological analytes.
In material science , boroproline scaffolds can be incorporated into polymers and other materials to impart specific functions. Tissue engineering, for instance, relies on scaffolds that provide a three-dimensional environment for tissue growth. jabonline.innih.gov These scaffolds must possess specific mechanical and chemical properties. nih.govmdpi.com Boroproline-containing peptides could be used to create self-assembling hydrogels or be grafted onto polymer backbones to create materials with molecular recognition capabilities. The inherent chirality and peptide nature of the boroproline scaffold could be used to direct the formation of ordered, functional materials. researchgate.netnih.gov The development of borophene and boron nitride quantum dots also highlights the broader potential of boron-based materials in electronics and sensing. researchgate.netdntb.gov.ua
In chemical sensing , the Lewis acidic boron atom is the key functional element. It can reversibly bind with Lewis bases, a principle that can be applied to detect a range of non-biological targets. For example, sensors could be designed for:
Catechols and Polyols: Many industrial chemicals, environmental pollutants, and natural products contain diol or catechol motifs that can be selectively recognized by boronic acids.
Fluoride (B91410) Ions: The strong interaction between boron and fluoride is well-known and could be harnessed for the detection of fluoride in industrial or environmental samples.
Metal Ions: Through rational design, boroproline-based ligands could be developed for the selective chelation and sensing of specific metal ions.
The boroproline scaffold provides a robust and tunable platform for orienting the boronic acid sensing group and integrating additional functionalities, such as chromophores or fluorophores, to enable optical or electrochemical readouts.
Q & A
Q. What are the key structural features of H-Boroproline Pinacol Hydrochloride that enable its application in enzyme inhibition studies?
this compound contains a boronic acid moiety integrated into a proline-derived scaffold, which enhances its interaction with enzyme active sites through reversible covalent bonding with serine or threonine residues. The pinacol ester group improves stability and solubility in organic solvents, facilitating its use in biochemical assays. Its stereochemical configuration allows precise spatial alignment with target enzymes, critical for competitive inhibition .
Q. What synthetic methodologies are commonly employed for this compound, and how are intermediates purified?
Synthesis typically involves borylation of a proline precursor followed by pinacol ester formation. Key steps include:
- Cooling the reaction mixture to 0°C during esterification to minimize side reactions.
- Adjusting pH to ~6 using 10% HCl to precipitate intermediates, ensuring high purity.
- Chromatographic purification (e.g., silica gel) to isolate the boronic ester intermediate. Radical-mediated protodeboronation may be used in downstream functionalization .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
The compound serves as a boronic ester partner, enabling carbon-carbon bond formation with aryl/alkyl halides via palladium catalysis. Critical parameters include:
- Catalyst choice (e.g., Pd(PPh₃)₄) and solvent system (e.g., DMF/H₂O).
- Base selection (e.g., K₂CO₃) to activate the boronate.
- Reaction monitoring via TLC or NMR to optimize coupling efficiency .
Advanced Research Questions
Q. How do kinetic parameters (e.g., Kd, koff) of this compound influence its CD26 inhibition profile?
Surface plasmon resonance (SPR) studies reveal a Kd of 12.3 ± 1.8 nM and koff of 0.0021 s⁻¹, indicating strong but reversible binding. The slow dissociation rate allows prolonged enzyme inhibition, while the boronic acid’s electrophilicity enables transient covalent interactions with CD26’s catalytic serine. Competitive inhibition is further modulated by substrate concentration and pH-dependent boronate ionization .
Q. What experimental challenges arise when using this compound in radical-mediated protodeboronation, and how are they addressed?
Challenges include:
- Radical instability : Use of TEMPO or BHT as radical scavengers to suppress undesired side reactions.
- Solvent compatibility : Optimizing polar aprotic solvents (e.g., THF) to stabilize radical intermediates.
- Scaling limitations : Microfluidic reactors improve mass transfer and reproducibility for gram-scale syntheses .
Q. How can researchers optimize storage conditions to maintain the stability of this compound in long-term studies?
Stability data indicate:
- Short-term : Store at -4°C in anhydrous DMSO or acetonitrile (1-2 weeks).
- Long-term : Lyophilized powder stored at -20°C under argon retains >95% purity for 1-2 years. Avoid repeated freeze-thaw cycles and exposure to moisture, which hydrolyzes the boronic ester .
Methodological Considerations
Q. What analytical techniques are recommended for characterizing this compound and its reaction products?
- NMR : <sup>11</sup>B NMR (δ ~30 ppm for boronate) and <sup>1</sup>H NMR (proline backbone signals at δ 3.1–4.2 ppm).
- HPLC-MS : Reverse-phase C18 column (ACN/H₂O gradient) with ESI+ detection for purity assessment.
- X-ray crystallography : Resolve stereochemistry and binding modes in enzyme co-crystals .
Q. How should researchers mitigate toxicity risks during in vitro handling of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
